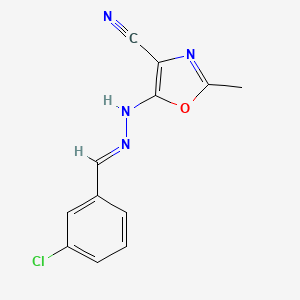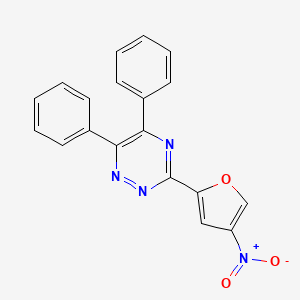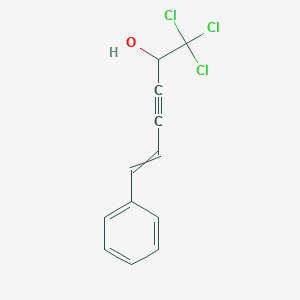![molecular formula C19H16O B14220622 1,1'-{3-[(But-2-yn-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene CAS No. 827605-93-6](/img/structure/B14220622.png)
1,1'-{3-[(But-2-yn-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Butynyloxy)-3,3-diphenyl-1-propyne is an organic compound characterized by the presence of a butynyloxy group attached to a diphenylpropyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butynyloxy)-3,3-diphenyl-1-propyne typically involves the reaction of 2-butynyloxy compounds with diphenylpropyne derivatives. One common method includes the reaction of 2-hydroxyacetophenone with a 2-halobutyne, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Butynyloxy)-3,3-diphenyl-1-propyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The butynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
3-(2-Butynyloxy)-3,3-diphenyl-1-propyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, including polymer synthesis and catalysis
Mecanismo De Acción
The mechanism of action of 3-(2-Butynyloxy)-3,3-diphenyl-1-propyne involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(t-amino)-2-butynyloxy) phthalimides: These compounds show similar activity to harmaline and are studied for their pharmacological effects.
1-(2-Butyn-1-yloxy)-3-chloro-2-propanol: This compound is another example of a butynyloxy derivative with distinct chemical properties.
Uniqueness
3-(2-Butynyloxy)-3,3-diphenyl-1-propyne is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. Its diphenylpropyne backbone and butynyloxy group make it a versatile compound in synthetic chemistry and medicinal research.
Propiedades
Número CAS |
827605-93-6 |
|---|---|
Fórmula molecular |
C19H16O |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
(1-but-2-ynoxy-1-phenylprop-2-ynyl)benzene |
InChI |
InChI=1S/C19H16O/c1-3-5-16-20-19(4-2,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h2,6-15H,16H2,1H3 |
Clave InChI |
JRCUZNRFJBIVBL-UHFFFAOYSA-N |
SMILES canónico |
CC#CCOC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester](/img/structure/B14220548.png)
![1-[(3-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14220553.png)

![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)


![1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14220588.png)

![2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro-](/img/structure/B14220599.png)

![9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]-](/img/structure/B14220606.png)
![2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B14220613.png)
![[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14220617.png)
